BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Characterization & Synthesis Strategy:
3-Butoxy-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

3-Butoxy-2,6-difluorophenylacetic
Compound Name:

acid
CAS No.: 1706446-28-7
Cat. No.: B1383293

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of 3-Butoxy-2,6-difluorophenylacetic
acid, a specialized fluorinated scaffold relevant to medicinal chemistry and agrochemical
discovery. While often overshadowed by its para-substituted isomers (e.g., 4-butoxy
derivatives), the 3-butoxy regioisomer offers a unique vectors for structure-activity relationship
(SAR) exploration, particularly in modulating metabolic stability via the “fluorine effect" and
optimizing lipophilicity through the ether side chain.

This document details the precise molecular weight calculations, physicochemical profiling, and
a robust, self-validating synthetic protocol for researchers requiring high-purity generation of
this compound.

Part 1: Molecular Weight & Physicochemical
Profile[1][2]
Exact Mass vs. Molar Mass
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In precision chemistry, distinguishing between the average molecular weight (for stoichiometric
calculations) and the monoisotopic mass (for mass spectrometry identification) is critical.

Molecular Formula:

[1]

Metric Value Application

) Use for weighing reagents and
Average Molecular Weight 244.24 g/mol ] )
yield calculation.

Use for High-Resolution Mass
Monoisotopic Mass 244.0911 Da Spectrometry (HRMS) [M-H]~

or [M+H]* identification.

Theoretical baseline for
Exact Mass 244.091109 ) ] ]
isotopic pattern matching.

Elemental Composition Breakdown:

Carbon (C): 12 atoms x 12.011 = 144.132

Hydrogen (H): 14 atoms x 1.008 = 14.112

Fluorine (F): 2 atoms x 18.998 = 37.996

Oxygen (O): 3 atoms x 15.999 = 47.997

Drug-Likeness & Lipinski Compliance

The molecular weight of ~244 Da places this molecule in the "Lead-Like" category (MW < 300),
offering significant room for further derivatization without violating Lipinski's Rule of 5 (Ro5).
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Property Value (Predicted) Ro5 Status Implication

High oral

bioavailability
Molecular Weight 244.24 Da Pass (< 500) potential; suitable for

fragment-based

screening.

The butoxy group

increases lipophilicity,

LogP (Lipophilicity) ~2.8-3.1 Pass (< 5) o
aiding membrane
permeability.
Good membrane
H-Bond Donors 1 (COOH) Pass (< 5) )
permeation.
Minimal desolvation
H-Bond Acceptors 3 (COOH, Ether) Pass (< 10)
penalty.
Flexible side chain
Rotatable Bonds 5 Pass (< 10) allows induced-fit

binding.

Expert Insight: The 2,6-difluoro substitution pattern is not merely structural; it electronically
deactivates the ring, potentially reducing oxidative metabolism by CYP450 enzymes at the

benzylic position, a common liability in phenylacetic acids [1].

Part 2: Synthetic Methodology (Autonomy & Logic)

To synthesize 3-Butoxy-2,6-difluorophenylacetic acid, we avoid direct electrophilic aromatic
substitution due to the directing conflict between the fluorine atoms and the acetic acid tail.
Instead, we employ a Nucleophilic Alkylation Strategy starting from a phenol precursor. This
route is chosen for its high regioselectivity and operational simplicity.
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Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage.
e Precursor A: 3-Hydroxy-2,6-difluorophenylacetic acid (The scaffold).

e Precursor B: 1-Bromobutane (The alkylating agent).

Validated Synthesis Protocol

Objective: O-alkylation of the phenol moiety without esterifying the carboxylic acid (or utilizing a
transient protection strategy).

Reagents:

Substrate: 3-Hydroxy-2,6-difluorophenylacetic acid

Reagent:

-Butyl bromide (1.1 eq)

Base: Sodium Hydride (NaH) (2.2 eq) or Potassium Carbonate (

) in DMF.

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow:

 Activation (0 min - 30 min):

o Dissolve 3-Hydroxy-2,6-difluorophenylacetic acid in anhydrous DMF under

atmosphere.

o Cool to 0°C.[2]

o Add NaH (60% dispersion, 2.2 equivalents) portion-wise. Note: The first equivalent
deprotonates the carboxylic acid (forming the carboxylate), and the second equivalent
deprotonates the phenol (forming the phenoxide).
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o Checkpoint: Evolution of

gas must cease before proceeding. This confirms complete deprotonation.

o Alkylation (30 min - 4 hours):

o Add 1-Bromobutane (1.1 equivalents) dropwise to the phenoxide solution.

o Allow the reaction to warm to Room Temperature (RT).

o Mechanistic Logic:[2][3] The phenoxide is a stronger nucleophile than the carboxylate;
therefore, O-alkylation occurs preferentially at the phenolic position over the ester
formation [2].

e Quench & Isolation:

[e]

Quench with 1N HCI (carefully) to re-protonate the carboxylate to the free acid.

o

Extract with Ethyl Acetate (

).

[¢]

Wash organic layer with Brine to remove DMF.

[¢]

Dry over
and concentrate in vacuo.
o Purification:

o Recrystallization from Hexane/Ethyl Acetate is preferred over chromatography for
phenylacetic acids to avoid streaking on silica.

Synthesis Logic Diagram

Step 1: Deprotonation
(NaH, 0°C, DMF)
Forms Dianion

Step 2: Selective Alkylation 5 Step 3: Acidic Quench
(+ n-Butyl Bromide) (IN HCl)
Phenoxide attacks Alkyl Halide Restores Carboxylic Acid

Activation Sn2 Reaction Isolation

Precursor: Target:
3-Hydroxy-2,6-difluorophenylacetic acid 3-Butoxy-2,6-difluorophenylacetic acid
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Click to download full resolution via product page
Caption: Figure 1: Selective O-alkylation strategy leveraging nucleophilicity differentials.

Part 3: Analytical Validation & Quality Control

Trustworthiness in chemical synthesis relies on self-validating analytical data. For 3-Butoxy-
2,6-difluorophenylacetic acid, the following spectral features confirm identity.

Mass Spectrometry (LC-MS)

 lonization Mode: Electrospray lonization (ESI), Negative Mode (ESI-).
o Target Signal: Carboxylic acids ionize best in negative mode.
o Expected m/z: 243.08

 Validation: Presence of the 243.08 peak confirms the molecular weight of 244.24.

Nuclear Magnetic Resonance ( H NMR)

The 2,6-difluoro substitution creates a distinct splitting pattern.

Chemical Shift (

Proton o ) .
Envi A Multiplicity Diagnostic Value
nvironmen
ppm)
-COOH ~11.0-13.0 Broad Singlet Confirms Acid
Ar-H (Pos 4) ~6.8-7.1 Td or Multiplet Coupled to F atoms
Ar-H (Pos 5) ~6.8-7.1 Multiplet Coupled to F atoms
) Confirms Butoxy
-O-CH2- ~4.0 Triplet
attachment
o Singlet (or weak Diagnostic of
-CH2- (Acid tail) ~3.6 ) ) )
triplet) Phenylacetic acid
] ) ) Butyl chain
Alkyl Chain 09-18 Multiplets/Triplet ] ]
confirmation
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Analytical Workflow Diagram

Synthesized Sample

\M{( Structural Check

1H & 19F NMR

ESI- MS Analysis

Peak @ 243.08 m/z F-H Coupling Observed

Butoxy Triplet @ 4.0 ppm

([M-H]-)

Release / Use

Click to download full resolution via product page

Caption: Figure 2: Analytical decision tree for confirming structure and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1383293/docs?utm_src=pdf-body-img#technical-characterization-synthesis-strategy-3-butoxy-2-6-difluorophenylacetic-acid
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7260565/
https://pubmed.ncbi.nlm.nih.gov/15501129/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Butoxy-2_4-difluorobenzonitrile
https://www.sigmaaldrich.com/HK/zh/product/aldrich/264474
https://pubchem.ncbi.nlm.nih.gov/compound/161206647
https://www.benchchem.com/product/b1383293?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383293?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Sources

1. 1373921-12-0|2-(4-Butoxy-2,6-difluorophenyl)acetic acid|BLD Pharm [bldpharm.com]

2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and

derivatives thereof - Google Patents [patents.google.com]

o 3. researchgate.net [researchgate.net]

e 4. 3-Butoxy-2,4-difluorobenzonitrile | C11H11F2NO | CID 161206647 - PubChem

[pubchem.ncbi.nim.nih.gov]

o 5.2,4-—F XL 97% | Sigma-Aldrich [sigmaaldrich.com]

 To cite this document: BenchChem. [Technical Characterization & Synthesis Strategy: 3-
Butoxy-2,6-difluorophenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1383293/docs#technical-characterization-synthesis-

strategy-3-butoxy-2-6-difluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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